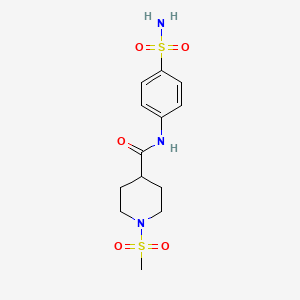
1-methanesulfonyl-N-(4-sulfamoylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-methanesulfonyl-N-(4-sulfamoylphenyl)piperidine-4-carboxamide” is a chemical compound. It is related to a series of compounds synthesized as potential inhibitors of SARS-CoV-2 proteases .
Synthesis Analysis
An efficient, eco-friendly, and green synthesis method has been used to create a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives . This synthesis was performed in ethanol at room temperature under green conditions, yielding up to 90% .Molecular Structure Analysis
The molecular structures of the synthesized compounds were verified using spectroscopic methods . The title compounds were subjected to in silico analysis, including Lipinski’s rule and ADMET prediction .Chemical Reactions Analysis
The synthesized compounds exhibited good binding affinity to SARS-CoV-2 Mpro enzyme, with binding energy scores ranging from -7.33 kcal/mol (compound 6) and -7.22kcal/mol (compound 5) to -6.54 kcal/mol (compounds 8 and 9) .Physical And Chemical Properties Analysis
The compound has a molecular formula of C16H24N2O4S . It has a molecular weight of 340.44, 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 rotatable bonds . Its partition coefficient (logP) is 1.728, and it has a polar surface area of 61.607 .Mechanism of Action
Target of Action
Sulfonamide compounds have been known to exhibit inhibitory effects on bacteria and fungi .
Mode of Action
It’s worth noting that sulfonamide compounds can interact with microbial enzymes, thus exerting antibacterial effects .
Biochemical Pathways
It’s known that sulfonamide compounds can interact with microbial enzymes, potentially affecting various biochemical pathways .
Result of Action
It’s known that sulfonamide compounds can exert antibacterial effects .
Future Directions
properties
IUPAC Name |
1-methylsulfonyl-N-(4-sulfamoylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5S2/c1-22(18,19)16-8-6-10(7-9-16)13(17)15-11-2-4-12(5-3-11)23(14,20)21/h2-5,10H,6-9H2,1H3,(H,15,17)(H2,14,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSQVAMSXSWORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methanesulfonyl-N-(4-sulfamoylphenyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide](/img/structure/B6540072.png)
![5-chloro-2-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6540075.png)
![5-ethyl-2-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6540079.png)
![1-(3-methylphenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide](/img/structure/B6540087.png)
![2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide](/img/structure/B6540100.png)
![1-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide](/img/structure/B6540104.png)
![2,5-difluoro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6540107.png)
![2,5-dichloro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6540110.png)
![N-[2-(thiophen-3-yl)ethyl]benzenesulfonamide](/img/structure/B6540115.png)
![5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B6540122.png)


![1-methanesulfonyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}piperidine-4-carboxamide](/img/structure/B6540164.png)
![1-methanesulfonyl-N-[4-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B6540169.png)